molecular formula C25H25N3O2 B5599691 3-(5,6-dimethyl-1,3-dihydro-2H-isoindol-2-yl)-N'-(4-methoxybenzylidene)benzohydrazide

3-(5,6-dimethyl-1,3-dihydro-2H-isoindol-2-yl)-N'-(4-methoxybenzylidene)benzohydrazide

Cat. No. B5599691
M. Wt: 399.5 g/mol
InChI Key: FTVZWUHTCMDFNS-VULFUBBASA-N
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Description

Synthesis Analysis

Synthesis of similar hydrazone compounds involves physico-chemical methods and crystallization techniques. For example, Lei et al. (2011) synthesized two hydrazone compounds, characterizing them through single-crystal X-ray diffraction and physico-chemical methods (Lei, Y., Li, T., Fu, C., Guan, X., & Tan, Y., 2011).

Molecular Structure Analysis

The molecular structure of related compounds often exhibits specific crystallization patterns and hydrogen bonding. For instance, Han (2013) characterized three benzohydrazone compounds structurally through X-ray single-crystal structure determination, highlighting their E configuration with respect to the C=N double bond (Han, Y., 2013).

Chemical Reactions and Properties

Benzohydrazone compounds like the one typically involve specific configurations and may exhibit certain chemical reactivity and properties. For instance, Wang et al. (2013) discussed the structure and catalytic properties of a benzohydrazone compound and its oxovanadium(V) complex (Wang, Y., Gao, Y., Su, Y., Wang, P., & Li, C., 2013).

Physical Properties Analysis

Physical properties, such as crystallization and bonding patterns, are crucial for understanding these compounds. Zhu (2011) synthesized two hydrazone compounds, providing insights into their crystallization in different space groups and hydrogen bonding patterns (Zhu, H., 2011).

properties

IUPAC Name

3-(5,6-dimethyl-1,3-dihydroisoindol-2-yl)-N-[(E)-(4-methoxyphenyl)methylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O2/c1-17-11-21-15-28(16-22(21)12-18(17)2)23-6-4-5-20(13-23)25(29)27-26-14-19-7-9-24(30-3)10-8-19/h4-14H,15-16H2,1-3H3,(H,27,29)/b26-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTVZWUHTCMDFNS-VULFUBBASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(CN(C2)C3=CC=CC(=C3)C(=O)NN=CC4=CC=C(C=C4)OC)C=C1C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(CN(C2)C3=CC=CC(=C3)C(=O)N/N=C/C4=CC=C(C=C4)OC)C=C1C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5,6-dimethyl-1,3-dihydroisoindol-2-yl)-N-[(E)-(4-methoxyphenyl)methylideneamino]benzamide

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